molecular formula C13H15NO2 B1141502 8-HYDROXYJULOLIDINE-9-ALDEHYDE CAS No. 105847-59-4

8-HYDROXYJULOLIDINE-9-ALDEHYDE

Cat. No.: B1141502
CAS No.: 105847-59-4
M. Wt: 217.26
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Description

8-Hydroxyjulolidine-9-aldehyde is an organic compound with the molecular formula C13H15NO2. It is a derivative of julolidine, characterized by the presence of a hydroxyl group at the 8th position and an aldehyde group at the 9th position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Hydroxyjulolidine-9-aldehyde can be synthesized through several methods. One common approach involves the cyclization of 3-aminophenol or 1,3-dihydroxyaniline with 1,3-dihalopropane or its analogs under basic conditions. This reaction yields the desired julolidine derivatives, which can then be further modified to introduce the hydroxyl and aldehyde groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyjulolidine-9-aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Hydroxyjulolidine-9-aldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxyjulolidine-9-aldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with metal ions or other molecules .

Biological Activity

8-Hydroxyjulolidine-9-aldehyde (CAS No. 63149-33-7) is a compound of interest due to its potential applications in biological systems and as a synthetic intermediate. This article explores its biological activity, including its role as a chemosensor, its interaction with biological systems, and relevant case studies.

  • Molecular Formula : C13H15NO2
  • Molecular Weight : 217.26 g/mol
  • Appearance : Grey to green powder
  • Solubility : Soluble in DMSO and DMF

Biological Activity Overview

This compound has been identified as a versatile compound with significant biological activity, particularly in the detection of specific ions and as a precursor for various organic syntheses.

1. Chemosensor Applications

This compound has been utilized as a chemosensor for detecting hydrogen sulfide (H₂S) in live cells. The detection mechanism relies on its ability to selectively bind to H₂S, resulting in a measurable fluorescence change. This property makes it valuable for studying H₂S chemistry in biological systems, which is crucial given H₂S's role in various physiological processes .

2. Environmental Monitoring

Research indicates that this compound can also function effectively in environmental monitoring. It has been tested for its ability to detect sulfide ions in water samples, demonstrating high selectivity and sensitivity, which are essential for practical applications in environmental chemistry .

Case Study 1: Detection of Hydrogen Sulfide

A study demonstrated the use of this compound as a probe for H₂S detection in live cells. The compound exhibited a significant fluorescence response upon interaction with H₂S, allowing for real-time monitoring of H₂S levels within cellular environments. This capability is particularly important for understanding the physiological roles of H₂S and its implications in various diseases .

Case Study 2: Synthesis of Fluorescent Compounds

In another application, this compound served as a precursor in the synthesis of novel fluorescent compounds. These compounds were designed for use in biological imaging and environmental sensing, showcasing the versatility of this compound as a building block in organic synthesis .

Research Findings

StudyFindings
Demonstrated selectivity for H₂S detection with minimal interference from other anions.
Successfully synthesized julolidine-based Schiff bases using this compound, enhancing fluorescence properties.
Highlighted the compound's role in synthesizing novel fluorogenic materials applicable in both biological and environmental contexts.

Properties

CAS No.

105847-59-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26

Origin of Product

United States

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